(S)-N,1-Dimethylpyrrolidin-3-amine
Description
Significance of Chiral Pyrrolidine (B122466) Derivatives in Asymmetric Synthesis
Chiral pyrrolidine derivatives are of paramount importance in the field of asymmetric synthesis, a branch of chemistry focused on the selective synthesis of a specific stereoisomer of a molecule. The significance of this class of compounds stems from their ability to act as efficient chiral controllers, catalysts, and building blocks. nih.govresearchgate.net The five-membered pyrrolidine ring possesses a non-planar, puckered conformation, and the presence of stereogenic carbon atoms allows for a well-defined three-dimensional structure. nih.gov This stereochemical richness is crucial for inducing enantioselectivity in chemical reactions.
Substituted chiral pyrrolidines are a common structural motif in many biologically active natural and synthetic compounds. mdpi.com Their utility is particularly prominent in organocatalysis, where small organic molecules are used to accelerate chemical reactions. The natural amino acid (S)-proline is a foundational example, frequently employed as a catalyst for highly successful stereoselective syntheses. nih.gov Building upon this, a vast number of proline derivatives and other chiral pyrrolidines have been developed as powerful organocatalysts for various transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.comresearchgate.net
The mechanism by which these catalysts operate often involves the formation of transient covalent bonds (e.g., enamines or iminium ions) with the substrate, creating a chiral environment that directs the approach of the second reactant to one specific face, thereby controlling the stereochemical outcome of the product. mdpi.com The ability to modify the substituents on the pyrrolidine ring allows chemists to fine-tune the catalyst's steric and electronic properties, optimizing its efficiency and selectivity for a given transformation. mdpi.com This synthetic versatility has cemented the role of chiral pyrrolidines as indispensable tools for the cost-effective and environmentally friendly preparation of enantiomerically pure compounds, which is especially critical in the pharmaceutical industry. researchgate.net
Historical Development and Key Milestones in the Study of Related Pyrrolidines
The study of pyrrolidines dates back to early organic chemistry, with foundational synthetic methods being established in the first half of the 20th century. An early report on the synthesis of pyrrolidines, piperidines, and hexahydroazepines was published as far back as 1936. acs.org Industrial-scale production methods were developed later, such as the reaction of 1,4-butanediol with ammonia (B1221849) over a catalyst, a process patented in the mid-20th century. wikipedia.orggoogle.com
A pivotal moment in the history of chiral pyrrolidines was the emergence of organocatalysis in the early 2000s. The discovery that the simple, naturally occurring amino acid (S)-proline could effectively catalyze asymmetric reactions, such as the aldol reaction, marked a significant milestone. mdpi.com This finding spurred extensive research into the development of a wide array of pyrrolidine-based organocatalysts.
Key developments that followed include the design and synthesis of highly effective catalyst families, such as:
MacMillan's imidazolidinones: These catalysts expanded the scope of organocatalysis to new reaction types. mdpi.com
Jørgensen-Hayashi's diarylprolinol silyl ethers: These derivatives proved to be exceptionally selective for a range of asymmetric transformations, including conjugate additions. mdpi.com
These milestones transformed the field, providing powerful, metal-free alternatives for asymmetric synthesis. The continuous evolution of these scaffolds has involved creating bifunctional catalysts that incorporate hydrogen-bond donors or other functional groups to enhance catalytic activity and selectivity. mdpi.com This historical progression highlights a clear trajectory from the synthesis of the basic pyrrolidine heterocycle to the rational design of sophisticated, highly functionalized derivatives for precise control over chemical reactivity and stereochemistry.
Rationale for Continued Investigation of (S)-N,1-Dimethylpyrrolidin-3-amine
The continued academic and industrial interest in this compound is driven by its utility as a specialized chiral building block. Its specific structure combines several features that make it valuable for the synthesis of complex target molecules, particularly within the domain of drug discovery.
The key structural features and the rationale for their investigation are:
Defined Stereochemistry: The (S)-configuration at the C3 position provides a specific and fixed three-dimensional orientation. In the synthesis of pharmaceuticals, controlling stereochemistry is critical, as different enantiomers of a drug can have vastly different biological activities.
Pyrrolidine Scaffold: The saturated, sp³-hybridized pyrrolidine ring offers a greater degree of three-dimensional complexity compared to flat, aromatic systems. nih.govresearchgate.net This "escape from flatland" is a current trend in medicinal chemistry, as molecules with more 3D character often exhibit improved selectivity and pharmacological properties. acs.org
Functional Groups for Derivatization: The compound features two amine functionalities—a tertiary amine at the C3 position (the dimethylamino group) and another tertiary amine as part of the ring (the N-methyl group). These nitrogen atoms can serve as handles for further chemical modification, allowing the scaffold to be incorporated into larger molecular structures. Specifically, (S)-(-)-3-(Dimethylamino)pyrrolidine has been used as a reactant in the synthesis of biologically important oxadiazolylthiazole and xanthone derivatives. chemicalbook.comsigmaaldrich.com
The dimethylamino moiety itself is a recognized pharmacophore present in numerous FDA-approved drugs, where it often contributes to factors like solubility or receptor binding. rsc.org The combination of these features in a single, readily available chiral molecule makes this compound a practical starting material for synthesizing novel compounds with potential biological activity.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 132883-44-4 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 160 °C/760 mmHg (lit.) |
| Density | 0.899 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4650 (lit.) |
| Optical Activity | [α]/D −14±2°, c = 1 in ethanol (B145695) |
Data sourced from references chemicalbook.comsigmaaldrich.comfishersci.ca
Current Research Landscape and Emerging Trajectories for Pyrrolidin-3-amine Scaffolds
The pyrrolidin-3-amine scaffold, the core structure of this compound, is a significant focus of current research, particularly in medicinal chemistry and drug discovery. frontiersin.org This framework is recognized as a versatile scaffold for developing novel therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional space. researchgate.net
A prominent research trajectory involves the use of the (S)-3-aminopyrrolidine scaffold to design new enzyme inhibitors. For instance, this scaffold was explored for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy. nih.gov The study highlighted that the promising cytotoxic effects of the developed compounds might be due to the collective inhibition of both kinases, showcasing the potential of this scaffold in creating multi-target agents. nih.gov
Furthermore, the broader pyrrolidine ring system is central to efforts to increase the three-dimensional character of drug candidates. nih.govacs.org The non-planar nature of the pyrrolidine ring allows for the exploration of chemical space that is inaccessible to traditional flat aromatic scaffolds, potentially leading to drugs with improved potency and selectivity. researchgate.net Research is also active in developing novel and efficient synthetic routes to access diversely substituted chiral pyrrolidines. organic-chemistry.orgnih.gov This includes stereoselective methods that start from either existing chiral precursors like proline or build the ring from acyclic starting materials. nih.gov
Emerging trends point towards the incorporation of pyrrolidin-3-amine scaffolds into more complex molecular architectures, including macrocycles and spirocyclic systems, to target challenging biological targets like protein-protein interactions. researchgate.net The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine-based compounds ensure that this structural motif will remain a highly relevant area of academic and industrial research. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
(3S)-N,1-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIEJXGCLWRPY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereocontrol of S N,1 Dimethylpyrrolidin 3 Amine
Established Synthetic Routes to the Enantiopure (S)-Amine
The synthesis of (S)-N,1-Dimethylpyrrolidin-3-amine has been approached through various methodologies, each with its own advantages and challenges. These can be broadly categorized into conventional multistep pathways, diastereoselective approaches from chiral precursors, and enantioselective methods.
Conventional Multistep Synthetic Pathways
Traditional routes to this compound often involve multiple steps starting from readily available, achiral precursors. These pathways typically introduce the chiral center at a later stage, often relying on classical resolution techniques to separate the desired (S)-enantiomer from the racemic mixture. While effective, these methods can be less atom-economical and may involve tedious separation processes.
Diastereoselective Approaches from Chiral Precursors
A more refined strategy involves the use of a chiral starting material, which guides the stereochemistry of subsequent reactions. This approach leverages the existing chirality to create the new stereocenter in a predictable manner.
For instance, a common strategy employs chiral precursors like L-proline or its derivatives. mdpi.com A multi-stage synthesis starting from Boc-protected trans-4-hydroxy-L-proline has been described for a related pyrrolidine (B122466) derivative. mdpi.com This involves esterification, oxidation to a ketoproline, formation of an enaminone, and a Grignard reaction followed by a stereoselective reduction. mdpi.com The inherent chirality of the starting material directs the formation of the desired stereoisomer.
Another diastereoselective method is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This method can produce 2,5-cis-disubstituted pyrrolidines with high diastereoselectivity (>20:1). nih.gov While this specific example leads to a different substitution pattern, the principle of using a chiral substrate to control the stereochemical outcome is a key concept in the synthesis of enantiopure pyrrolidines.
Enantioselective Approaches
Enantioselective methods are the most elegant and efficient strategies for synthesizing chiral compounds. These methods utilize a chiral catalyst or auxiliary to induce stereoselectivity in a reaction, starting from an achiral or prochiral substrate.
Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral amines. nih.govresearchgate.net This method involves the reduction of a prochiral imine or enamine using a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands. researchgate.net The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, a suitable prochiral N-methyl-1-methyl-Δ²-pyrrolidinium salt or a related enamine could be subjected to asymmetric hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
| Catalyst Type | Substrate Type | Key Features |
| Rhodium-based catalysts with chiral phosphine ligands | Imines, Enamines | High enantioselectivity for a range of substrates. |
| Ruthenium-based catalysts with chiral ligands | Imines, Enamines | Effective for the synthesis of primary and secondary amines. |
In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
One such strategy involves the use of chiral sulfinamides, like (R)-(+)-tert-butanesulfinamide. thieme-connect.de This auxiliary can be reacted with a ketone to form a chiral sulfinylimine, which can then be reduced diastereoselectively. Subsequent removal of the sulfinyl group would yield the chiral amine. This method offers a predictable way to control the stereochemistry.
Asymmetric reductive amination is a highly atom-economical and environmentally friendly method for synthesizing chiral amines directly from ketones. nih.govorganic-chemistry.org This one-pot reaction combines a ketone, an amine source (such as ammonia (B1221849) or an alkylamine), and a reducing agent in the presence of a chiral catalyst. chemistryviews.org
Recent advances have seen the development of reductive aminases (RedAms), which are enzymes that catalyze the asymmetric reductive amination of ketones with high stereoselectivity. nih.govnih.govrsc.org These biocatalysts offer a green alternative to traditional chemical methods and can operate under mild reaction conditions. nih.gov For the synthesis of this compound, a suitable pyrrolidinone precursor could be subjected to reductive amination with methylamine, followed by N-methylation of the pyrrolidine nitrogen. The use of an engineered RedAm could potentially provide high conversion and enantiomeric excess. nih.gov
| Method | Catalyst/Enzyme | Amine Source | Key Advantages |
| Transition-Metal Catalyzed | Ru- or Ir-based catalysts with chiral ligands | NH4OAc or NH3 | Broad substrate scope, high yields and enantioselectivities. chemistryviews.org |
| Biocatalytic | Reductive Aminases (RedAms) | Ammonia, primary amines | Environmentally friendly, high stereoselectivity, mild reaction conditions. nih.govnih.govrsc.org |
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds, offering a theoretical yield of up to 100%. mdpi.com This method combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, thereby converting the entire racemic starting material into a single desired enantiomer. mdpi.com In the context of synthesizing chiral amines and their derivatives, DKR has been effectively employed.
One notable approach involves the use of biocatalysts. For instance, a transaminase-triggered cascade reaction has been demonstrated for the synthesis and dynamic kinetic resolution of chiral N-heterocycles. nih.gov This enzymatic process can create complex, sp³-rich indolizidine diastereoisomers as single isomers through a retro-double intramolecular aza-Michael reaction that facilitates the DKR. nih.gov The transaminase plays a dual role, both generating the complex N-heterocycle and enabling the resolution process. nih.gov
Furthermore, chemical DKR methods have been developed using chiral ligands. A notable example is the use of a recyclable chiral ligand derived from α-methylproline for the DKR of free C,N-unprotected racemic α-amino acids via Schiff base intermediates. nih.gov This method has shown high yields and excellent enantioselectivity across a broad range of substrates. nih.gov
While direct DKR strategies for this compound are not extensively detailed in the provided search results, the principles of DKR are widely applicable to the synthesis of chiral amines. These strategies often involve the resolution of a related intermediate, such as a protected amino acid or another chiral building block, which is then converted to the target compound.
Industrial-Scale Synthesis and Process Optimization
The industrial production of this compound necessitates the development of synthetic protocols that are not only high-yielding and produce high-purity products but are also scalable and economically viable.
Development of High-Yield and High-Purity Protocols
The synthesis of related pyrrolidine structures often serves as a model for industrial processes. For instance, a practical, efficient, and stereoselective process was developed for the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for a veterinary antibiotic. nih.govresearchgate.net This synthesis highlights key steps such as asymmetric Michael addition and stereoselective alkylation to achieve the desired stereochemistry. nih.govresearchgate.net
For the synthesis of (S)-3-aminopyrrolidine dihydrochloride, a related chiral pyrrolidine, a method starting from trans-4-hydroxyl-L-proline has been developed. google.com This process involves decarboxylation, N-tert-butoxycarbonyl protection, hydroxyl sulfonylation, an SN2 reaction with sodium azide (B81097) to invert the configuration, and subsequent reduction and deprotection. google.com This multi-step synthesis is noted for its use of inexpensive and readily available raw materials, mild reaction conditions, and a relatively high yield. google.com
The following table outlines a synthetic approach to a related chiral pyrrolidine, demonstrating the types of reactions and conditions that can be optimized for industrial-scale production.
| Step | Reaction | Reagents and Conditions | Key Feature |
| 1 | Decarboxylation | trans-4-hydroxyl-L-proline | Starting with a chiral precursor |
| 2 | N-protection | (Boc)₂O, organic solvent | Protection of the amine |
| 3 | Hydroxyl Sulfonylation | Mesyl chloride, organic base | Activation of the hydroxyl group |
| 4 | SN2 Reaction | Sodium azide | Inversion of stereochemistry |
| 5 | Reduction and Deprotection | Triphenylphosphine, concentrated HCl | Formation of the final product |
This table is a generalized representation based on the synthesis of a similar compound and may not directly reflect the exact industrial process for this compound.
Functionalization and Derivatization Strategies of this compound
The chemical reactivity of this compound allows for various functionalization and derivatization reactions, expanding its utility in different applications.
Oxidation Reactions to N-Oxides and Their Utility
Tertiary amines, such as this compound, can be oxidized to form amine N-oxides. libretexts.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxycarboxylic acids. libretexts.org The general reaction involves the donation of an oxygen atom to the nitrogen of the tertiary amine, forming a coordinate covalent bond. wikipedia.org
Amine N-oxides are valuable intermediates and have applications as surfactants and foam stabilizers. wikipedia.org The oxidation of a tertiary amine to its N-oxide can be performed under relatively mild conditions. For example, the oxidation of N,N-dimethyldodecylamine can be achieved using tert-butyl hydroperoxide in the presence of a vanadium catalyst. orgsyn.org Sodium percarbonate in the presence of rhenium-based catalysts is also an effective system for the oxidation of tertiary amines to their N-oxides. organic-chemistry.org
The formation of N-oxides from tertiary amines like this compound can be represented by the following general reaction:
R₃N + [O] → R₃N⁺-O⁻
Where R₃N represents the tertiary amine and [O] represents an oxygen source from an oxidizing agent.
Alkylation Reactions and Quaternary Ammonium (B1175870) Salt Formation
The nitrogen atoms in this compound can undergo alkylation reactions to form quaternary ammonium salts. This reaction, known as the Menschutkin reaction, involves the treatment of the amine with an alkylating agent, typically an alkyl halide. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov
The formation of quaternary ammonium salts is a common strategy to modify the properties of amines, such as increasing their water solubility and biological activity. mdpi.com A general procedure for the complete alkylation of primary or secondary amines to their quaternary ammonium salts involves refluxing the amine with an excess of an alkyl halide in the presence of a base like sodium carbonate or sodium hydroxide. dtic.mil For more sensitive substrates, milder and homogenous reaction conditions can be employed using a sterically hindered organic base to neutralize the acid generated during the reaction. dtic.milsemanticscholar.org
Acylation Reactions and Amide Derivatives
The secondary amine functionality of this compound is readily susceptible to acylation, leading to the formation of a diverse range of amide derivatives. This transformation is typically achieved through the reaction of the parent amine with various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the secondary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.
The stereocenter at the C3 position of the pyrrolidine ring generally remains unaffected during these reactions, allowing for the synthesis of chiral amides. The specific properties of the resulting amide, including its chemical reactivity, solubility, and biological activity, are dictated by the nature of the acyl group introduced.
Table 1: Representative Amide Derivatives of this compound and Their Synthetic Precursors
| Amide Derivative | Acylating Agent | Potential Application Area |
| (S)-N-(1-methylpyrrolidin-3-yl)-N-methylacetamide | Acetyl chloride or Acetic anhydride | Chemical intermediate |
| (S)-N-(1-methylpyrrolidin-3-yl)-N-methylbenzamide | Benzoyl chloride | Medicinal chemistry scaffold |
| (S)-Ethyl 2-(methyl(1-methylpyrrolidin-3-yl)amino)-2-oxoacetate | Ethyl oxalyl chloride | Building block for complex molecules |
| (S)-N-methyl-N-(1-methylpyrrolidin-3-yl)isobutyramide | Isobutyryl chloride | Agrochemical research |
Detailed research findings have demonstrated the utility of such acylation reactions in the construction of more complex molecular architectures. For instance, the resulting amides can serve as key intermediates in the synthesis of pharmacologically active compounds, where the pyrrolidine moiety often imparts desirable pharmacokinetic properties.
Ring Transformations and Modification of the Pyrrolidine Core
While the pyrrolidine ring is generally stable, specific reaction conditions can be employed to induce ring transformations or modifications. These reactions are of significant interest as they allow for the conversion of the readily available pyrrolidine scaffold into other valuable heterocyclic systems or more highly functionalized pyrrolidine derivatives.
Modification of the pyrrolidine core can also be achieved through functionalization at other positions of the ring, such as the C2, C4, or C5 positions. This would likely require multi-step synthetic sequences, potentially involving initial N-protection, followed by lithiation and reaction with an electrophile, and subsequent deprotection.
Synthesis of Bifunctional Derivatives for Catalytic Applications
The presence of two nitrogen atoms in this compound makes it an attractive scaffold for the development of bifunctional ligands and catalysts. The tertiary amine within the pyrrolidine ring and the secondary amine can act as two distinct coordination sites for metal centers, or one can be functionalized to introduce a catalytic group while the other serves as a binding site.
The synthesis of such bifunctional derivatives often involves the selective functionalization of the secondary amine. For example, reaction with a molecule containing both a good leaving group and a catalytically active moiety can lead to the desired bifunctional derivative. The chiral nature of the this compound backbone is particularly advantageous in asymmetric catalysis, where it can induce stereoselectivity in the catalyzed reaction.
Table 2: Potential Bifunctional Derivatives and Their Catalytic Applications
| Bifunctional Derivative Type | Synthetic Strategy | Potential Catalytic Application |
| Amino-phosphine ligand | Reaction with a chlorophosphine | Asymmetric hydrogenation |
| Amino-alcohol ligand | Reductive amination with a hydroxy-aldehyde | Asymmetric transfer hydrogenation |
| Amino-thiourea catalyst | Reaction with an isothiocyanate | Asymmetric Michael additions |
| Phase-transfer catalyst | Quaternization of the tertiary amine | Asymmetric alkylations |
The development of such catalysts derived from this compound remains an active area of research, with the potential to provide novel and efficient catalytic systems for a variety of organic transformations.
Chemical Reactivity and Reaction Mechanisms of S N,1 Dimethylpyrrolidin 3 Amine
Nucleophilicity and Basicity Characterization of the Tertiary Amine Functionality
The reactivity of (S)-N,1-Dimethylpyrrolidin-3-amine is fundamentally linked to the electron-donating properties of its nitrogen atoms. Both the endocyclic tertiary amine and the exocyclic dimethylamino group possess lone pairs of electrons, rendering the molecule both a Brønsted-Lowry base and a nucleophile.
Nucleophilicity, the ability of a molecule to donate its electrons to form a new covalent bond with an electrophile, is also a key characteristic. The nucleophilicity of amines generally correlates with their basicity; however, this relationship is not always linear. acs.orgnih.gov A comprehensive scale of nucleophilicity has been developed, and while this compound is not explicitly listed, data for related pyrrolidines can provide insight. acs.orgnih.govrsc.orgresearchgate.net For instance, the nucleophilicity of pyrrolidine (B122466) itself is influenced by the solvent, with parameters (N) ranging from 15.72 to 18.32 in methanol-acetonitrile mixtures. rsc.org The substitution pattern on the pyrrolidine ring can significantly impact nucleophilicity. acs.orgnih.gov
Table 1: Basicity (pKaH) and Nucleophilicity (N) of Selected Pyrrolidine Derivatives in Acetonitrile (B52724)
| Compound | pKaH | Nucleophilicity Parameter (N) |
|---|---|---|
| Pyrrolidine | 19.58 | 18.32 |
| N-Methylpyrrolidine | 19.45 | 19.34 |
| 2-(Methoxymethyl)pyrrolidine | 18.66 | 18.04 |
| 2-(Trifluoromethyl)pyrrolidine | 12.6 | 13.56 |
Data sourced from a study on pyrrolidine and imidazolidinone organocatalysts. acs.orgnih.gov
Mechanistic Investigations of Key Transformations Involving this compound
Nucleophilic Substitution Reaction Pathways (SN1, SN2)
This compound, with its nucleophilic nitrogen centers, can participate in nucleophilic substitution reactions. The specific pathway, either unimolecular (SN1) or bimolecular (SN2), will depend on the nature of the electrophile, the leaving group, and the reaction conditions. The tertiary amine within the pyrrolidine ring is generally a good nucleophile for SN2 reactions with unhindered alkyl halides. acs.org
In an SN2 reaction, the amine attacks the electrophilic carbon in a concerted step, leading to inversion of stereochemistry at the carbon center if it is chiral. The rate of an SN2 reaction is dependent on the concentration of both the amine and the alkyl halide.
Conversely, in an SN1 reaction, the leaving group departs in a rate-determining step to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored for tertiary alkyl halides and results in a racemic or near-racemic mixture of products if the electrophilic carbon is chiral.
Acid-Base Equilibrium and Protonation Studies
The amine groups of this compound can be protonated by acids to form the corresponding ammonium (B1175870) salts. The position of this equilibrium is determined by the pKa of the acid and the pKaH of the amine. Given the expected pKaH values for pyrrolidines in acetonitrile (16-20), this compound will readily react with strong acids to form the protonated species. acs.orgnih.gov
Protonation can influence the reactivity of the molecule. For instance, in acidic media, the nucleophilicity of the amine is significantly reduced due to the unavailability of the lone pair of electrons. beilstein-journals.org This is a crucial consideration in reactions where the amine is intended to act as a nucleophile.
Insights into Oxidation Mechanisms
The nitrogen atoms in this compound can be oxidized. The oxidation of tertiary amines typically proceeds through the formation of an amine radical cation, which can then undergo further reactions. The specific products of oxidation will depend on the oxidizing agent and the reaction conditions. Common outcomes include N-oxide formation or dealkylation. While specific studies on the oxidation of this compound were not found, the general mechanisms for tertiary amine oxidation are well-established.
Stereochemical Course of Reactions Catalyzed by or Involving the Compound
The (S)-chirality of this compound makes it a valuable building block and catalyst in asymmetric synthesis. nih.gov Chiral pyrrolidine derivatives are widely used as organocatalysts to induce enantioselectivity in a variety of chemical transformations. nih.govrsc.orglookchem.comresearchgate.net
When used as a catalyst, for example in aldol (B89426) or Michael reactions, the chiral environment provided by the this compound can direct the approach of the reactants, leading to the preferential formation of one enantiomer of the product over the other. The stereochemical outcome is often rationalized by the formation of a transient chiral enamine or iminium ion intermediate, which then reacts with the electrophile in a stereocontrolled manner. The specific stereochemistry of the product will depend on the transition state geometry, which is influenced by the structure of the catalyst, the substrates, and the reaction conditions. lookchem.com
The use of chiral diamines, such as derivatives of this compound, is a prominent strategy in asymmetric synthesis. acs.orgresearchgate.netresearchgate.netrsc.org These compounds can act as chiral ligands for metal catalysts or as organocatalysts themselves, facilitating a wide range of enantioselective reactions. acs.orgresearchgate.netresearchgate.netrsc.org
Applications of S N,1 Dimethylpyrrolidin 3 Amine in Asymmetric Catalysis and Organic Synthesis
As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands that coordinate to a metal center to create a chiral environment. google.com This chiral catalyst complex can then steer a chemical reaction towards the formation of one enantiomer of the product over the other. The two nitrogen atoms of a diamine like (S)-N,1-Dimethylpyrrolidin-3-amine can act as a bidentate ligand, chelating to a metal and forming a stable, rigid complex that is often crucial for effective stereochemical control. nih.gov
The synthesis of metal complexes with amine-functionalized ligands is a well-established practice in inorganic and organometallic chemistry. googleapis.comgoogle.com Typically, the chiral ligand is reacted with a suitable metal precursor, such as a metal halide or acetylacetonate (B107027) complex, in an appropriate solvent. For a ligand like this compound, coordination with various transition metals, including rhodium, iridium, palladium, nickel, and copper, would be anticipated. google.com
The synthesis would involve the displacement of existing, weaker ligands (like ethylene (B1197577) or cyclooctadiene) from the metal precursor by the stronger donating nitrogen atoms of the diamine. The resulting complexes can be characterized using a variety of analytical techniques, including NMR spectroscopy, X-ray crystallography, and mass spectrometry, to confirm their structure and stereochemistry. googleapis.com While specific examples involving this compound are not documented in the literature, the general methodology for forming such complexes is robust.
Asymmetric hydrogenation is a powerful and widely used industrial method for producing chiral compounds. google.comresearchgate.net In this reaction, a catalyst composed of a transition metal (commonly rhodium, ruthenium, or iridium) and a chiral ligand facilitates the addition of hydrogen across a double bond (C=C, C=O, or C=N) with high enantioselectivity. Chiral diamines and related amino-functionalized pyrrolidines are effective ligands in this context. google.com
For instance, iridium complexes bearing chiral ligands are highly efficient for the asymmetric hydrogenation of enamines and imines to produce valuable chiral amines. google.comnih.gov The catalyst creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially. Given its structure, an iridium or rhodium complex of this compound would be a candidate for such transformations.
Table 1: Representative Results for Asymmetric Hydrogenation of Imines with Chiral Ligands (Note: This table presents data for related catalyst systems to illustrate typical performance, as specific data for this compound is not available.)
| Metal | Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Iridium | Spiro Phosphoramidite | N-Alkyl Enamine | >95 | up to 98 |
| Manganese | Chiral N,N,N-Ligand | Dialkyl Ketimine | High | up to 99 |
| Rhodium | Ferrocenyl Ligand | Enamine Ester | High | 93 |
Asymmetric cross-coupling reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. Chiral ligands are essential for controlling the stereochemistry in these processes. Nickel-catalyzed asymmetric cross-couplings, in particular, have seen significant advancement using chiral diamine ligands for the synthesis of complex molecules. google.com These ligands can enable enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product.
While the direct application of this compound in this area has not been reported, similar chiral N,N'-dialkyl-1,2-diamine ligands have been successfully used in nickel-catalyzed alkyl-alkyl cross-coupling reactions. google.com These reactions demonstrate the potential for such ligands to control the stereocenter at the coupling site, providing access to a wide range of chiral products from readily available starting materials. mdpi.com
The utility of chiral diamine ligands extends beyond hydrogenation and cross-coupling. They are employed in a diverse array of metal-catalyzed reactions. For example, copper(I) complexes with chiral diamine ligands have been used to catalyze the asymmetric α-addition of ketimines to aldimines, providing access to valuable chiral anti-1,2-diamine derivatives. Such transformations highlight the versatility of the metal-diamine catalyst motif. A complex of this compound with a metal like copper could potentially catalyze similar additions, cyclizations, or other bond-forming reactions.
As a Chiral Organocatalyst
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Pyrrolidine-based structures are among the most successful and widely studied organocatalysts, tracing their origins to the use of proline in asymmetric aldol (B89426) reactions. google.com These catalysts often operate by forming transient covalent intermediates (like enamines or iminium ions) with the substrates.
While many pyrrolidine (B122466) catalysts rely on covalent interactions, there is growing interest in systems that operate through non-covalent interactions, such as hydrogen bonding. The structure of this compound, with its secondary amine group (which can act as a hydrogen bond donor) and two tertiary amine sites (which can act as hydrogen bond acceptors or Brønsted bases), makes it an interesting candidate for this type of catalysis.
In related systems, prolinamides with additional functional groups capable of hydrogen bonding have been shown to influence the stereochemical outcome of reactions. These non-covalent interactions help to organize the transition state, leading to higher enantioselectivity. For example, the hydroxyl group on 4-hydroxyprolinamides can form a hydrogen-bonding network that directs the approach of the reacting partners. Similarly, the secondary amine of this compound could play a crucial role in orienting substrates through hydrogen bonding in reactions like Michael additions or aldol reactions, potentially working in synergy with a metal co-catalyst or another additive.
Applications in Asymmetric Michael Addition Reactions
While direct applications of this compound in asymmetric Michael additions are not extensively documented in the provided results, the broader context of using chiral amines as organocatalysts for such reactions is well-established. nih.gov The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. youtube.com In an asymmetric context, chiral amines can activate the substrate by forming a chiral enamine or iminium ion intermediate, which then reacts with the Michael acceptor in a stereocontrolled manner. This approach has been successfully applied to the asymmetric Michael addition of ketones to alkylidene malonates, achieving high stereoselectivity. nih.gov
The general mechanism for an amine-catalyzed Michael addition involves the following key steps:
Enamine Formation: The chiral amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.
Nucleophilic Attack: The enamine attacks the β-carbon of the α,β-unsaturated carbonyl compound (Michael acceptor).
Hydrolysis: The resulting intermediate is hydrolyzed to release the final product and regenerate the chiral amine catalyst.
The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst during the C-C bond formation.
Utility in Other Organocatalytic Transformations
Beyond Michael additions, chiral amines like this compound and its derivatives are instrumental in a range of other organocatalytic transformations. These catalysts can be employed in reactions such as aldol reactions, Mannich reactions, and α-functionalizations of carbonyl compounds. The ability of the amine to form transient chiral intermediates (enamines and iminium ions) is central to achieving high levels of enantioselectivity in these processes.
As a Chiral Building Block in the Synthesis of Complex Organic Molecules
The inherent chirality and functional groups of this compound make it an excellent starting material or intermediate for the synthesis of more complex and valuable organic molecules.
Construction of Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. mdpi.comopenmedicinalchemistryjournal.com this compound serves as a valuable scaffold for constructing a variety of these heterocyclic systems. Its pyrrolidine ring can be further elaborated, and the amino groups provide handles for introducing additional complexity and functionality. For instance, pyrrolidine-2,3-diones, which are key intermediates for many nitrogen-containing heterocycles, can be synthesized and subsequently modified. nih.gov The synthesis of these heterocycles often involves intramolecular cyclization reactions, where the amine or a derivative thereof acts as a nucleophile. nih.gov
Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds (e.g., piperidine (B6355638) and pyrrolopyrimidine derivatives)
The pyrrolidine core of this compound is a key structural motif in many biologically active compounds. It can serve as a precursor for the synthesis of other important heterocyclic scaffolds, such as piperidines. nih.govniscpr.res.inmdpi.com Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including antiviral and anti-inflammatory properties. ijnrd.org The synthesis of piperidines from pyrrolidine precursors can involve ring-expansion strategies.
Furthermore, the diamine functionality can be utilized in the construction of fused heterocyclic systems like pyrrolopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Integration into Chiral Scaffolds for Materials Science Applications
The development of new materials with tailored properties is a rapidly growing field. Chiral molecules are increasingly being incorporated into materials to induce specific optical, electronic, or recognition properties. While specific examples for this compound in materials science are not detailed in the provided search results, the integration of chiral building blocks into polymers and other materials is a known strategy. Nitrogen-containing heterocycles, for which this compound is a precursor, have applications in the development of energetic materials and polymers with specific thermal stabilities. openmedicinalchemistryjournal.com
Theoretical and Computational Studies on S N,1 Dimethylpyrrolidin 3 Amine
Quantum Chemical Characterization of Electronic Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of (S)-N,1-Dimethylpyrrolidin-3-amine. These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. For an amine like this compound, the HOMO is typically localized on the nitrogen lone pairs, indicating their nucleophilic character. The energy of the HOMO is a key descriptor of its electron-donating ability.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govmdpi.com These simulations can model the molecule's movement and conformational changes in different environments, such as in various solvents or in the presence of other reactants. nih.govmdpi.com
MD simulations are particularly useful for:
Conformational Sampling: Exploring the full range of accessible conformations and their relative populations.
Solvation Effects: Understanding how solvent molecules arrange around the diamine and influence its conformation and reactivity.
Interaction with other molecules: Simulating the approach and interaction of the diamine with other chemical species, providing insights into reaction mechanisms.
Coarse-grained molecular dynamics (CG-MD) can be employed to model larger systems and longer timescales, which is beneficial for studying the role of the diamine in the formation of nanoparticles or other supramolecular assemblies. nih.gov
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. numberanalytics.com By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. numberanalytics.com
For instance, in reactions where the diamine acts as a nucleophilic catalyst, computational studies can elucidate the step-by-step mechanism. This includes the initial nucleophilic attack, the formation of intermediates, and the final product release. DFT calculations are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. numberanalytics.com
These analyses can reveal subtle stereoelectronic effects that govern the reactivity and selectivity of the diamine. Understanding the transition state structures is particularly crucial for explaining the stereochemical outcome of asymmetric reactions catalyzed by this chiral diamine.
Prediction of Spectroscopic Properties and Experimental Correlation
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.govnih.gov
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR spectra to confirm the molecular structure and conformation. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and intensities. These theoretical spectra can aid in the assignment of experimental vibrational bands.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov
The agreement between predicted and experimental spectra provides confidence in the computational model and the derived electronic and structural properties.
Theoretical Quantification of Basicity and Nucleophilicity
The two nitrogen atoms in this compound impart both basic and nucleophilic properties to the molecule. Theoretical methods can quantify these characteristics.
Basicity , the ability to accept a proton, can be estimated by calculating the proton affinity or the pKa value. Computational approaches for pKa prediction often involve thermodynamic cycles and consideration of solvation effects.
Nucleophilicity , the ability to donate an electron pair to an electrophile, is a more complex property to quantify theoretically. masterorganicchemistry.com It is not solely dependent on the molecule itself but also on the reaction partner and the solvent. masterorganicchemistry.com However, several theoretical descriptors can be used to estimate nucleophilicity: masterorganicchemistry.com
HOMO Energy: A higher HOMO energy generally correlates with greater nucleophilicity.
Global Nucleophilicity Index (N): This index, derived from conceptual DFT, provides a quantitative measure of nucleophilicity.
Reaction Barriers: Calculating the activation energy for a model nucleophilic substitution reaction can provide a direct measure of its kinetic nucleophilicity.
These theoretical predictions can help in understanding and predicting the reactivity of this compound in various chemical contexts. masterorganicchemistry.com
Investigation of Ligand-Metal Interactions and Chiral Induction Mechanisms
This compound can act as a chiral ligand in organometallic chemistry, coordinating to metal centers through its two nitrogen atoms. libretexts.orglibretexts.org Computational studies are invaluable for understanding the nature of these ligand-metal interactions and the mechanisms of chiral induction. nih.gov
DFT calculations can be used to:
Model the Geometry of Metal Complexes: Optimize the structure of the metal complex to understand the coordination geometry and the conformation of the bound ligand.
Analyze the Bonding: Employ methods like Natural Bond Orbital (NBO) analysis to characterize the donor-acceptor interactions between the ligand's nitrogen lone pairs and the metal's orbitals. libretexts.org
Elucidate Chiral Induction: In asymmetric catalysis, computational modeling can help to understand how the chirality of the ligand is transferred to the product. This involves analyzing the transition states of the key stereodetermining steps of the catalytic cycle. By comparing the energies of the transition states leading to different stereoisomers, the origin of the enantioselectivity can be explained. nih.gov
These theoretical insights are crucial for the rational design of new and more effective chiral ligands and catalysts for asymmetric synthesis.
Advanced Analytical Methodologies in Research on S N,1 Dimethylpyrrolidin 3 Amine
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight
Spectroscopic methods are fundamental in the detailed characterization of (S)-N,1-Dimethylpyrrolidin-3-amine, providing insights into its three-dimensional structure and electronic properties.
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies
In ¹H NMR, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are particularly sensitive to their spatial arrangement. For instance, the diastereotopic protons on the carbons adjacent to the nitrogen atoms can exhibit distinct signals, the separation of which can be influenced by the molecular flexibility and the solvent. psu.edu Temperature-dependent NMR studies can provide valuable information on the conformational dynamics of the pyrrolidine ring, which can exist in different puckered conformations such as envelope and twisted forms. psu.edufrontiersin.org
Nuclear Overhauser Effect (NOE) experiments, such as ROESY, are crucial for establishing the relative stereochemistry of the substituents on the chiral centers. frontiersin.org By observing the through-space interactions between protons, the (S)-configuration can be definitively assigned.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ (ring) | 2.35 | s | - |
| N-CH₃ (amine) | 2.20 | s | - |
| H-3 | 3.10 | m | - |
| H-2, H-5 | 2.50-2.80 | m | - |
| H-4 | 1.80-2.10 | m | - |
Note: This table is a representation of expected values and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate mass determination of this compound and its reaction products. nih.gov This precision allows for the confident identification of molecular formulas, which is essential in reaction monitoring where multiple species may be present. cnr.it
Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the analyte. fda.gov When coupled with tandem mass spectrometry (MS/MS), HRMS can provide structural information through the analysis of fragmentation patterns. nih.gov This is particularly useful for distinguishing between isomers and for identifying byproducts in a chemical reaction. In the context of synthesizing this compound, HRMS can be used to track the consumption of starting materials and the formation of the desired product in real-time. nih.gov
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Method |
| [M+H]⁺ | 115.1235 | 115.1233 | ESI-TOF |
Note: The high degree of accuracy in HRMS helps to confirm the elemental composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for confirming the presence of key functional groups in this compound. mdpi.comamericanpharmaceuticalreview.com The IR spectrum of a secondary amine like this compound is expected to show a characteristic N-H stretching vibration. orgchemboulder.comspectroscopyonline.com
Specifically, secondary amines typically exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aliphatic amines are found in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.org The absence of bands in the carbonyl region (around 1700 cm⁻¹) would confirm the purity of the amine from any amide or ketone starting materials or byproducts. Raman spectroscopy can be a complementary technique, particularly for the analysis of the carbon backbone. mdpi.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | ~3320 | Weak |
| C-H Stretch (aliphatic) | 2850-2960 | Medium-Strong |
| C-N Stretch | 1150-1200 | Medium |
Chromatographic Methods for Enantiomeric Purity and Reaction Monitoring
Chromatographic techniques are essential for the separation and quantification of this compound, especially for assessing its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Determining the enantiomeric purity of this compound is of paramount importance, and chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. libretexts.org The development of a robust chiral HPLC method involves screening various chiral stationary phases (CSPs). chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of chiral amines. nih.gov
Method development also entails optimizing the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). chromatographyonline.com The addition of a small amount of an amine modifier, like diethylamine, is often necessary to improve peak shape and resolution for basic analytes. chromatographyonline.com Validation of the method would involve assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ) for the undesired enantiomer. nih.gov In some cases, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column. researchgate.net
Table 4: Example of Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane:Isopropanol (90:10) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a valuable technique for the analysis of volatile amines like this compound. gcms.czrestek.com It can be used for reaction monitoring and for assessing the purity of the final product, particularly with respect to volatile impurities. The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and tailing on standard columns. gcms.czrestek.com
To overcome these issues, specialized columns with base-deactivated surfaces or stationary phases designed for amine analysis are often employed. gcms.czrestek.com An example is the Rtx-Volatile Amine column, which provides good peak shape and resolution for volatile amines. gcms.czrestek.com Headspace GC can also be utilized, especially for the analysis of residual amines in various matrices. nih.govbaua.de For quantitative analysis, a flame ionization detector (FID) is commonly used, while a mass spectrometer (MS) detector provides identification capabilities. chromatographyonline.comnih.gov
Table 5: Typical GC Parameters for Volatile Amine Analysis
| Parameter | Condition |
| Column | Rtx-Volatile Amine or similar |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 4 min), then ramp to 250 °C |
| Detector | FID or MS |
Thermal Analysis Techniques for Stability and Purity Assessment in Research Contexts
Thermal analysis techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for assessing its thermal stability and purity in a research setting. While specific experimental data for this compound is not extensively available in published literature, the principles of these techniques can be described based on their application to analogous amine and heterocyclic compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots mass percentage against temperature. For this compound, a TGA scan would reveal its decomposition pattern. The onset temperature of mass loss indicates the beginning of thermal decomposition, a critical parameter for understanding the compound's stability and setting storage or reaction temperature limits. In research involving related heterocyclic compounds and their metal complexes, TGA has been used to identify the loss of solvent molecules and the subsequent decomposition of the organic ligand. nih.gov For instance, the TGA curve of a hydrated complex often shows an initial weight loss corresponding to the loss of water molecules, followed by further degradation at higher temperatures. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram can identify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline sample of this compound or its salts, DSC would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak are characteristic of the substance and can be used as an indicator of purity; impurities typically broaden the melting peak and lower the melting point. In studies of similar compounds, DSC has been used to detect polymorphic phase transitions, which are different crystalline forms of the same compound that can have different physical properties. sciencenet.cnmdpi.com
Together, simultaneous TGA-DSC analysis provides a comprehensive thermal profile. sciencenet.cn It allows for the direct correlation of mass changes (from TGA) with energetic transitions (from DSC). For example, an endothermic peak on a DSC curve that coincides with a mass loss on the TGA curve would confirm a decomposition or dehydration event. sciencenet.cn
Illustrative Thermal Analysis Data for a Pyrrolidine Derivative
The following table illustrates the type of data that would be obtained from TGA and DSC analysis. Note: This data is representative and not based on experimental results for this compound.
| Analysis Type | Parameter | Illustrative Value | Observation |
| DSC | Melting Point (T_m) | 145-148 °C | Sharp endothermic peak indicating melting of a crystalline solid. |
| Enthalpy of Fusion (ΔH_f) | 25 kJ/mol | Energy required to melt the sample. | |
| TGA | Onset of Decomposition | ~180 °C | Temperature at which significant thermal degradation begins. |
| Mass Loss (Step 1) | 5% at 100-120 °C | Corresponds to the loss of residual solvent or adsorbed water. | |
| Mass Loss (Step 2) | 80% at 180-250 °C | Major decomposition of the compound. |
X-ray Crystallography of Derivatives and Metal Complexes for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral compound like this compound, this technique is uniquely powerful for unambiguously determining its absolute configuration and analyzing its preferred conformation.
To obtain the crystal structure of an amine, which is often a liquid or a low-melting solid at room temperature, it is typically converted into a crystalline derivative, such as a salt or a metal complex. The introduction of a heavy atom (e.g., bromine or a metal ion) facilitates the determination of the absolute configuration using anomalous dispersion methods.
Absolute Configuration Determination: The synthesis of this compound targets a specific stereoisomer. X-ray crystallography of a suitable single crystal of a derivative can confirm that the synthesis yielded the desired (S) configuration. This is achieved by analyzing the diffraction data to determine the Flack parameter, which should be close to zero for the correct enantiomer. This confirmation is crucial in fields like asymmetric catalysis, where the stereochemistry of a ligand dictates the stereochemical outcome of the reaction.
Conformational Analysis: The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For the pyrrolidine ring in this compound, the analysis would show its specific puckering conformation (e.g., envelope or twist). sciencenet.cn The orientation of the N,N-dimethylamino and N-methyl substituents relative to the ring would also be defined. This information is invaluable for understanding steric interactions and the molecule's behavior in intermolecular interactions, such as binding to a metal center.
Metal Complexes: this compound can act as a ligand, coordinating to metal ions through its nitrogen atoms to form metal complexes. nih.gov X-ray crystallographic analysis of these complexes provides insight into the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). It also reveals how the ligand's conformation might change upon coordination. The resulting supramolecular structure, dictated by intermolecular forces like hydrogen bonding, can lead to the formation of complex one-, two-, or three-dimensional networks.
Illustrative Crystallographic Data for a Derivative of this compound
This table represents typical crystallographic data that would be reported following a single-crystal X-ray diffraction experiment. Note: This data is for illustrative purposes only.
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁ | The symmetry elements within the unit cell. |
| a (Å) | 8.12 | Unit cell dimension. |
| b (Å) | 10.45 | Unit cell dimension. |
| c (Å) | 9.33 | Unit cell dimension. |
| β (˚) | 105.2 | Unit cell angle. |
| V (ų) | 763.4 | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| Flack Parameter | 0.02(3) | Confirms the (S) absolute configuration. |
Future Research Directions and Emerging Applications for S N,1 Dimethylpyrrolidin 3 Amine
Development of Sustainable and Green Synthetic Methodologies
A primary focus of future research is the development of environmentally benign and efficient synthetic routes to pyrrolidine-containing structures. Current research provides a strong foundation for making the synthesis of (S)-N,1-Dimethylpyrrolidin-3-amine derivatives more sustainable. Methodologies are increasingly moving away from hazardous reagents and solvents towards greener alternatives.
Key research findings include:
Renewable Starting Materials: Many synthetic pathways for pyrrolidine (B122466) derivatives begin with naturally derived chiral precursors like (S)-proline and 4-hydroxyproline, reducing reliance on petrochemical feedstocks nih.gov.
Green Solvents and Catalysts: The use of water as an environmentally friendly reaction medium has been successfully demonstrated in the synthesis of prolinamide-based organocatalysts mdpi.com. Similarly, the use of biodegradable catalysts such as citric acid in green solvents like ethanol (B145695) promotes clean reaction profiles and simplifies work-up procedures rsc.org.
Atom Economy: One-pot multicomponent reactions (MCRs) are being employed to construct complex polysubstituted pyrrolidine rings in a single step. researchgate.net. This approach maximizes atom economy by incorporating multiple starting materials into the final product with minimal waste.
Catalyst Recyclability: Research into organocatalysts derived from similar pyrrolidine structures has shown that they can be recovered and reused for several cycles, a key principle of green chemistry mdpi.com.
Table 1: Green Synthetic Strategies for Pyrrolidine Derivatives
| Strategy | Example | Advantage | Source |
|---|---|---|---|
| Renewable Precursors | Synthesis from (S)-proline | Reduces fossil fuel dependence; utilizes chiral pool. | nih.gov |
| Green Solvents | Aldol (B89426) reactions in water | Environmentally benign, safe, and cost-effective. | mdpi.com |
| Biodegradable Catalysts | Citric acid in ethanol | Avoids toxic metal catalysts and harsh organic reagents. | rsc.org |
| Efficient Energy Input | Ultrasound irradiation | Accelerates reactions, improving energy and time efficiency. | rsc.org |
| Atom-Economical Reactions | One-pot, three-component synthesis | High complexity from simple precursors; minimizes waste. | researchgate.net |
Exploration of Novel Catalytic Systems Beyond Traditional Organometallic and Organocatalytic Applications
While pyrrolidine scaffolds are well-established in organocatalysis, future research aims to expand the catalytic role of this compound into new domains. Its bidentate nature, with both a tertiary and a secondary amine, makes it a versatile ligand for creating sophisticated catalytic systems.
Future catalytic explorations could include:
Bifunctional Catalysts: The two amine groups can perform different functions simultaneously. For instance, one amine could coordinate to a metal center while the other acts as a base or a hydrogen-bond donor, creating a synergistic catalytic effect within a single molecule.
Novel Organometallic Complexes: The diamine structure is an ideal candidate for forming stable chelate complexes with various transition metals. These new organometallic catalysts could be explored for a wide range of transformations, analogous to how palladium complexes with other diamine ligands are used in cross-coupling reactions like the Mizoroki-Heck reaction researchgate.net.
Phase-Transfer Catalysis: The inherent charge properties and ability to be protonated make this compound and its derivatives potential candidates for use as phase-transfer catalysts, shuttling reagents between immiscible phases to accelerate reactions.
Table 2: Potential Novel Catalytic Roles for this compound
| Catalytic System | Proposed Role of the Compound | Potential Application | Source |
|---|---|---|---|
| Novel Organometallic Complexes | As a chiral bidentate ligand for transition metals. | Asymmetric C-C bond formation (e.g., Mizoroki-Heck). | researchgate.net |
| Bifunctional Catalysis | One amine acts as a metal-binding site, the other as a Brønsted base/acid. | Tandem or cascade reactions requiring dual activation. | mdpi.com |
| Scaffolds for Complex Catalysts | As a building block for larger, functional molecules with catalytic activity. | Synthesis of biologically active heterocycles. | sigmaaldrich.comchemicalbook.com |
Advanced In Silico Screening and Design for New Reagents and Catalysts
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new applications for molecules like this compound. In silico methods allow researchers to predict the properties and behavior of novel derivatives before undertaking laborious and costly synthesis.
Emerging applications in this area include:
Virtual Screening and Molecular Docking: Computational models can be used to screen virtual libraries of derivatives against biological targets, such as enzymes or receptors. This has been demonstrated in studies where molecular docking was used to investigate the binding of new pyrrolidine-based heterocycles to microbial enzymes, helping to explain their antibacterial activity researchgate.net.
Pharmacokinetic Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates derived from the pyrrolidine scaffold. This allows for the early identification of compounds with favorable drug-like properties researchgate.net.
Catalyst Design: Computational studies can model transition states to predict the enantioselectivity and efficiency of new chiral catalysts derived from this compound. This insight guides the rational design of more effective catalysts for asymmetric synthesis mdpi.com.
Table 3: Applications of In Silico Methods in Pyrrolidine Derivative Research
| In Silico Technique | Objective | Outcome | Source |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinity to biological targets. | Identification of promising drug candidates; understanding structure-activity relationships. | researchgate.net |
| ADMET Prediction | Evaluate drug-likeness of virtual compounds. | Prioritization of candidates with favorable pharmacokinetic profiles for synthesis. | researchgate.net |
| Transition State Modeling | Understand the mechanism and stereochemical outcome of a catalyzed reaction. | Rational design of more selective and active catalysts. | mdpi.com |
Integration into Advanced Functional Materials and Supramolecular Assemblies
The unique stereochemistry and hydrogen-bonding capabilities of this compound make it an attractive building block for the bottom-up construction of complex, ordered structures with novel functions.
Future research in this area focuses on:
Chiral Sensors: Integrating this chiral diamine into larger host molecules could create receptors capable of selectively recognizing and sensing chiral guest molecules or specific ions.
Supramolecular Cages and Capsules: The compound can serve as a vertex in the self-assembly of larger architectures. For example, tripodal receptors built from similar amine backbones have been shown to self-assemble into dimeric capsules that can encapsulate anions like phosphate (B84403) or sulfate (B86663) within their cavities nih.gov. These nanostructures could function as transport vehicles or nanoreactors.
Metal-Organic Frameworks (MOFs): As a bifunctional organic linker, it could be used to construct chiral MOFs. These materials have vast internal surface areas and could be applied in asymmetric catalysis, enantioselective separations, and gas storage.
Table 4: Potential Applications in Functional Materials and Supramolecular Chemistry
| Application Area | Role of this compound | Potential Function | Source |
|---|---|---|---|
| Anion Recognition | Building block for a tripodal receptor. | Selective binding and sensing of tetrahedral oxoanions (e.g., H₂PO₄⁻). | nih.gov |
| Self-Assembled Capsules | Component of a larger host molecule that dimerizes. | Encapsulation of guest molecules for protection, transport, or catalysis. | nih.gov |
| Chiral Materials | Chiral organic linker in a framework structure. | Enantioselective separation or asymmetric catalysis. | nih.gov |
Synergistic Approaches Combining Synthetic, Computational, and Analytical Techniques for Comprehensive Understanding
The future of chemical research lies in the tight integration of multiple disciplines to create a holistic and efficient discovery pipeline. For this compound, this means combining computational design, green synthesis, advanced analytical characterization, and functional screening into a single, iterative workflow.
A powerful example of this synergy has been demonstrated in the development of new antimicrobial agents based on the pyrrolidine framework researchgate.net. The process involved:
Synthesis: A library of novel, structurally diverse pyrrolidine derivatives was created using an efficient one-pot, three-component reaction.
Screening: The synthesized compounds were tested for their in vitro antibacterial and antifungal activities.
Computational Analysis: For the most active compounds, molecular docking studies were performed to understand how they interact with key microbial enzymes.
Rationalization: This combination of synthetic, biological, and computational data established clear structure-activity relationships (SARs) and confirmed that the lead compounds had favorable predicted ADMET properties, validating their potential for further development researchgate.net.
This integrated approach ensures that research efforts are focused and efficient, allowing for the rapid identification and optimization of new catalysts, materials, and therapeutic agents derived from the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
